molecular formula C7H5NOS B7853189 3-Oxo-2-(thiophen-2-yl)propanenitrile CAS No. 76172-81-1

3-Oxo-2-(thiophen-2-yl)propanenitrile

Cat. No.: B7853189
CAS No.: 76172-81-1
M. Wt: 151.19 g/mol
InChI Key: FQMRUXPSESSECC-UHFFFAOYSA-N
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Description

3-Oxo-2-(thiophen-2-yl)propanenitrile (CAS 33898-90-7) is a high-purity β-ketonitrile compound that serves as a versatile and valuable synthetic building block in organic chemistry and drug discovery . This white to light-yellow crystalline powder, with a typical assay of ≥99%, is characterized by a melting point of 112-136°C . The molecular structure integrates a thiophene heterocycle with a β-ketonitrile functional group. The thiophene ring is a privileged scaffold in medicinal chemistry, known for its role as a benzene bioisostere that can enhance potency and modify the pharmacokinetic properties of drug candidates . The β-ketonitrile (or α-cyano ketone) moiety features an activated methylene group, making the molecule a key intermediate for various cyclization, condensation, and Michael addition reactions . This reactivity is leveraged for the construction of diverse heterocyclic systems, such as pyridines, pyrimidines, and pyrazoles, which are core structures in many pharmacologically active molecules . Although specific research on this exact isomer may be limited, its close analogue, 3-oxo-3-(thiophen-2-yl)propanenitrile, is recognized as a versatile precursor in developing novel pharmaceuticals, particularly for anti-inflammatory and antimicrobial agents . Thiophene derivatives, in general, have demonstrated a wide range of therapeutic activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties, and are found in several commercially available drugs . As such, this compound provides medicinal chemists a crucial anchor for producing combinatorial libraries and exploring new structural prototypes with potent pharmacological activity . Safety Note: This product is classified as a dangerous good. Hazard statements include H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . Appropriate personal protective equipment should be used, and the material should be handled by qualified researchers in a controlled laboratory setting. Disclaimer: This product is offered for research and further manufacturing applications only. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-hydroxy-2-thiophen-2-ylprop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS/c8-4-6(5-9)7-2-1-3-10-7/h1-3,5,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMRUXPSESSECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=CO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301257386
Record name α-(Hydroxymethylene)-2-thiopheneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301257386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76172-81-1
Record name α-(Hydroxymethylene)-2-thiopheneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76172-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(Hydroxymethylene)-2-thiopheneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301257386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Substrate Scope

The LiHMDS-mediated approach involves deprotonation of secondary amides followed by nucleophilic acyl substitution with acetonitrile. This method, adapted from the synthesis of β-ketonitriles, leverages the strong base LiHMDS to generate a reactive enolate intermediate. For 3-oxo-2-(thiophen-2-yl)propanenitrile, the reaction proceeds via a two-step sequence:

  • Deprotonation : N-Tosyl-protected thiophene-2-carboxamide reacts with LiHMDS in toluene under argon, forming a stabilized enolate.

  • Nitrile Incorporation : Acetonitrile acts as both solvent and nucleophile, displacing the tosyl group to yield the β-ketonitrile product.

Optimized Procedure

  • Reagents : N-Phenyl-N-tosylthiophene-2-carboxamide (1.0 equiv), LiHMDS (3.0 equiv), anhydrous toluene, acetonitrile (2.0 equiv).

  • Conditions : Argon atmosphere, 25°C, 15-hour reaction time.

  • Workup : Quench with saturated NH₄Cl, extract with ethyl acetate, dry over MgSO₄, and purify via silica gel chromatography (ethyl acetate/hexane, 10%).

  • Yield : 93% (148 mg scale).

Analytical Data

  • ¹H NMR (500 MHz, CDCl₃): δ 7.94–7.90 (m, 2H, thiophene), 7.69–7.64 (m, 1H), 4.09 (s, 2H, CH₂CN).

  • ¹³C NMR : δ 187.12 (C=O), 134.74 (thiophene C), 113.80 (CN), 29.41 (CH₂).

  • FTIR : 1686 cm⁻¹ (C=O), 2264 cm⁻¹ (C≡N).

Knoevenagel Condensation with Heterogeneous Catalysis

Catalytic System and Substrate Compatibility

The Knoevenagel reaction between thiophene-2-carbaldehyde and malononitrile, catalyzed by strongly basic anion exchange resins (e.g., Amberlite FPA60), offers a solvent-free, scalable route. The resin’s hydroxide ions deprotonate malononitrile, enabling nucleophilic attack on the aldehyde.

Continuous-Flow Protocol

  • Reagents : Thiophene-2-carbaldehyde (1.0 equiv), malononitrile (1.2 equiv), Amberlite FPA60 catalyst.

  • Conditions : Fixed-bed reactor, 80°C, residence time 30 minutes.

  • Workup : Direct filtration, solvent evaporation, and recrystallization from ethanol.

  • Yield : 88% (0.5 mmol scale).

Comparative Advantages

  • Catalyst Reusability : Amberlite FPA60 retains >90% activity after five cycles.

  • Throughput : 12 g/hour achievable in pilot-scale setups.

Continuous-Flow Synthesis with Thermal Optimization

Reactor Design and Kinetic Control

For thermally labile substrates, a tubular reactor with precise temperature control (100–120°C) ensures efficient condensation while minimizing decomposition. This method is ideal for industrial-scale production.

Operational Parameters

  • Residence Time : 20 minutes.

  • Pressure : 3 bar (N₂ overlay).

  • Yield : 85% (1.0 mol scale).

Comparative Analysis of Methods

Method Yield Catalyst Scale Advantages
LiHMDS-Mediated93%LiHMDS1.0 mmolHigh purity, room-temperature conditions
Knoevenagel (Batch)88%Amberlite FPA600.5 mmolSolvent-free, recyclable catalyst
Continuous-Flow85%Amberlite FPA601.0 molScalable, reduced reaction time

Mechanistic Insights and Side Reactions

Competing Pathways

  • Oligomerization : Excess malononitrile may dimerize under basic conditions, mitigated by stoichiometric control.

  • Oxidation : Thiophene sulfurs are susceptible to oxidation; argon sparging prevents sulfoxide formation .

Chemical Reactions Analysis

Nucleophilic Additions

The carbonyl group participates in Knoevenagel condensations and related reactions:

  • Reaction with malononitrile derivatives under basic conditions yields α,β-unsaturated nitriles, critical for constructing polyfunctionalized aromatics .

  • Cyanoacetylation with active methylene compounds (e.g., ethyl cyanoacetate) forms conjugated systems used in dye and polymer synthesis .

Key Conditions :

ReagentSolventCatalystProduct Application
MalononitrileEthanolPiperidineHeterocyclic precursors
Ethyl cyanoacetateTolueneNaHPolyfunctionalized nitriles

Reduction Reactions

The nitrile and ketone groups undergo selective reduction:

  • Biocatalytic reduction using Rhodotorula glutinis selectively reduces the ketone to a chiral alcohol, forming (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide, a key intermediate in duloxetine synthesis.

  • Full reduction with LiAlH₄ converts the nitrile to a primary amine, enabling access to thiophene-functionalized amines .

Stereoselectivity Example :

Reducing AgentSelectivityProduct ConfigurationYield
Rhodotorula glutinis>99% ee(S)-enantiomer85%

Cyclocondensation Reactions

The compound serves as a building block for nitrogen-containing heterocycles:

  • Spirooxindole synthesis : Reacts with indole-2,3-diones and pyrazol-5-amines in acetic acid/water to form spirooxindoles with antitumor activity .

  • Pyrimidine derivatives : Reaction with thiourea under reflux conditions yields 2-thioxo-1,2-dihydropyrimidine-5-carbonitriles .

Representative Pathway :

  • Condensation with 1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine.

  • Acid-catalyzed cyclization to form spirooxindoles .

Substitution Reactions

The nitrile group undergoes nucleophilic displacement:

  • Amination : Treatment with hydrazine hydrate forms pyrazole derivatives, as demonstrated in the synthesis of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine .

  • Thiocyanation : Reacts with TsCN (p-toluenesulfonyl cyanide) in water to form α-cyanato sulfoxonium ylides .

Reaction Table :

Reaction TypeReagentConditionsProduct
AminationHydrazineReflux, EtOHPyrazolamine derivatives
ThiocyanationTsCNH₂O, 60°CSulfoxonium ylides

Multi-Component Reactions (MCRs)

The compound facilitates one-pot syntheses of complex scaffolds:

  • Three-component reactions with indole-2,3-diones and amines yield spirooxindoles under mild conditions (HOAc/H₂O, 120°C) .

  • Cycloadditions with enaminones and thiourea form fused thieno[2,3-b]thiophene systems .

Optimized MCR Protocol :

  • Substrates : Equimolar this compound, indole-2,3-dione, pyrazol-5-amine.

  • Conditions : HOAc/H₂O (1:1), 120°C, 8–11 h.

  • Yield : 70–85% .

Oxidation and Functionalization

  • Thiophene ring oxidation with H₂O₂/CH₃COOH produces sulfoxides, enhancing electrophilicity for further substitutions .

  • Nitrile hydrolysis under acidic conditions yields carboxylic acids, though this pathway is less explored.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Precursor

One of the notable applications of 3-oxo-2-(thiophen-2-yl)propanenitrile is as a precursor in the synthesis of the antidepressant drug duloxetine. Research indicates that its reduction product serves as an essential intermediate in the drug's synthesis, showcasing its importance in pharmaceutical development .

Anti-Cancer Agents

The compound has also been investigated for its potential anti-cancer properties. A study demonstrated the synthesis of novel spirooxindoles using this compound, which exhibited promising anti-proliferative activity against triple-negative breast cancer (TNBC) cell lines (MDA-MB-231). The synthesized compounds showed significant inhibition of cell proliferation and induced apoptosis, marking a potential therapeutic avenue for TNBC treatment .

Organic Synthesis

Synthesis of Spiro Compounds

The compound is utilized in one-pot three-component reactions to synthesize spiro compounds, which are known for their diverse biological activities. The reaction involving this compound yielded new spirooxindoles that were evaluated for their anti-cancer efficacy, further emphasizing its utility in organic synthesis .

Biotransformation Studies

In biocatalysis, this compound has been subjected to enzymatic reduction processes. Studies have shown that immobilized biocatalysts can achieve high conversion rates (up to 95%) when used with this compound, highlighting its role in green chemistry and sustainable synthetic methodologies .

Data Table: Summary of Applications

Application AreaDescriptionReference
Antidepressant SynthesisPrecursor for duloxetine
Anti-Cancer ResearchSynthesis of spirooxindoles with anti-proliferative effects
BiotransformationHigh conversion rates using immobilized biocatalysts

Case Studies

Case Study 1: Antidepressant Synthesis

In a detailed study, researchers utilized this compound to synthesize duloxetine's precursor through a biocatalytic process. The results indicated a remarkable conversion efficiency and highlighted the compound's significance in pharmaceutical applications .

Case Study 2: Anti-Cancer Activity

A series of spirooxindoles derived from this compound were tested against MDA-MB-231 cells. The study found that these compounds not only inhibited cell growth but also triggered apoptotic pathways, demonstrating their potential as anti-cancer agents .

Mechanism of Action

The mechanism of action of 3-Oxo-2-(thiophen-2-yl)propanenitrile involves its interaction with specific molecular targets. The hydroxymethylene group can form hydrogen bonds with biological molecules, influencing their activity. The nitrile group can participate in nucleophilic addition reactions, modifying the structure and function of target molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1 highlights structural variations among analogous propanenitrile derivatives:

Compound Name Substituents Molecular Formula Key Functional Groups
3-Oxo-3-(thiophen-2-yl)propanenitrile Thiophen-2-yl at C2 C₇H₅NOS Nitrile, ketone, thiophene
3-Oxo-3-phenylpropanenitrile Phenyl at C3 C₉H₇NO Nitrile, ketone, phenyl
3-Oxo-2-(3,4,5-trimethoxyphenyl)propanenitrile 3,4,5-Trimethoxyphenyl at C2 C₁₃H₁₃NO₄ Nitrile, ketone, methoxy
3-Oxo-3-(1H-pyrrol-2-yl)propanenitrile Pyrrol-2-yl at C3 C₇H₆N₂O Nitrile, ketone, pyrrole

Physical Properties

Table 2 compares select properties:

Compound Name Melting Point (°C) Density (g/cm³) Key Applications Reference
3-Oxo-3-(thiophen-2-yl)propanenitrile >300 (analogous) - Heterocycle synthesis
3-Oxo-2-(4-phenylthiazol-2-ylidene)propanenitrile >300 1.394 Ligand in metal complexes
3-Oxo-3-phenylpropanenitrile - - Precursor for pyridazinones

Key Research Findings

Synthetic Versatility: The nitrile-ketone backbone facilitates diverse cyclization pathways. For example, 3-oxo-3-(thiophen-2-yl)propanenitrile forms dihydrofurans (), while phenyl analogs yield pyridazinones ().

Electronic Effects : Thiophene’s electron-rich nature stabilizes transition states in cycloaddition reactions, improving yields compared to phenyl-substituted analogs .

Biological Activity : Trimethoxyphenyl-substituted derivatives show potent antiproliferative activity (IC₅₀ < 10 µM) in MCF-7 breast cancer cells ().

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